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Introduction and Fundamental Principles

Maximum Residue Limits (MRLs) are the highest levels of pesticide residues legally tolerated in or on
food or feed when pesticides are applied correctly following Good Agricultural Practice (GAP). MRLs are
set based on comprehensive residue data to ensure consumer safety and are used for enforcement purposes to
monitor chemical misuse. The establishment of MRLs relies on supervised residue trials that must predict the

highest residues likely to occur under representative conditions of normal farming practice [1].

The core objective of crop residue trials is to establish, in accordance with good agricultural practice, the
likely residue levels in crops at the time of harvest or grazing. These trials determine the rate of residue
decline and provide the necessary data to establish a new MRL or amend an existing one. Furthermore, this
data supports the proposal of a withholding period that is compatible with good agricultural practice,

ensuring that residues do not exceed safe levels at the time of consumption [1].

Residue Trial Design and Site Selection

The design of residue trials must encompass a range of agricultural and climatic conditions to accurately

capture the variation in residue levels. Key factors influencing residue magnitude include growth dilution,

© 2026 Smolecule. All rights reserved. 1/10 Tech Support


https://www.smolecule.com/products/s614044?utm_src=pdf-body
https://www.smolecule.com/products/s614044?utm_src=pdf-interest
https://www.apvma.gov.au/registrations-and-permits/data-requirements/agricultural-data-guidelines/residues-part-5a/specific/residue-trials-permanent-mrls
https://www.apvma.gov.au/registrations-and-permits/data-requirements/agricultural-data-guidelines/residues-part-5a/specific/residue-trials-permanent-mrls
https://www.smolecule.com/products/s614044?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

the ratio of crop surface to mass, product volatility, and the degree of absorption into the commodity. All
these factors must be considered when designing trials that represent the spectrum of conditions under which
the pesticide will be used [1].

Site Selection and Replication

Table 1: Trial Site Selection Criteria

Factor Consideration Rationale

Geographic Major cultivation areas with Covers variation due to climatic and
Location varying climates seasonal differences

Soil Types Different representative soil types Accounts for potential differences in uptake

and persistence

Cropping Common agricultural practices Ensures relevance to actual use conditions

Systems

Number of Sites Minimum over two growing Captures seasonal and inter-annual
seasons variability

Replication Usually not needed at individual Site-to-site variation typically exceeds
sites within-site variation

Trials should be conducted in the major areas of cultivation or production of the crop, covering a range of
representative conditions. This includes climatic variation, seasonal variation, differing soil types, and
different cropping systems. Areas with atypical conditions should generally be avoided unless normal
pesticide use under those conditions is expected to result in higher residues. In general, trials should be
carried out over a minimum of two growing seasons for crops with a single, relatively narrow harvest
period, such as cereals and tree fruits. For crops with extended growing seasons, like many vegetables, data

from two different growing seasons may be sufficient [1].

Variations in residue levels between replicate samples at individual sites are typically small compared to

variations across different sites. Therefore, it is usually not necessary to replicate treatments at individual
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sites. However, having three or four replicates at one site can be useful to study experimental variation. Plot
sizes must be large enough to apply the pesticide under normal commercial conditions and provide sufficient

quantities of representative crop samples for analysis [1].

Application of the Pesticide

Table 2: Pesticide Application Parameters

Parameter Requirement Details

Formulation Market formulation The formulation intended to be sold must be
used in trials

Application Rate Maximum label rate (1x) Some trials at double the rate (2x) are
recommended

Growth Stage Clearly identified Use terms like pre-emergent, flowering, or
BBCH codes

Method of Normal commercial practice Equipment must be calibrated for uniformity

Application

Number & Timing Maximum number, minimum Final application closest to harvest has

intervals greatest influence

Applications must reflect the recommendations on the proposed product label. The formulation used in the
trials should be the one to be marketed. The stage of crop growth at application must be clearly identified,
as residue persistence is dependent on timing. The method of application should use equipment similar to

that used in normal commercial practice and must be properly calibrated [1].

Trials must include the maximum rate (1x) likely to be recommended on the label. Conducting some trials
at a double rate (2x) is also recommended, as this data can be valuable if there is a future need to increase
the use rate. The maximum number of applications and the minimum intervals between them, as proposed on
the label, should be studied. The final application before harvest generally has the greatest influence on the

magnitude of residues at harvest [1].
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Analytical Method Validation and Residue Analysis

A critical component of MRL establishment is the use of a validated analytical method to ensure the
reliability and accuracy of residue measurements. Method validation provides objective evidence that a
method is fit for its intended purpose by testing various performance characteristics against predefined

acceptance criteria [2].

Sample Preparation and Analysis

The QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique is widely used for multi-
residue analysis due to its efficiency. The process involves extracting homogenized samples with an organic
solvent like acetonitrile, followed by a phase separation using salts. A cleanup step using dispersive solid-
phase extraction (d-SPE) with primary secondary amine (PSA) and anhydrous magnesium sulfate is then

performed to remove interfering substances such as sugars and organic acids [2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is one of the most widely used
techniques for pesticide residue analysis due to its ability to perform multi-residue analysis quickly with
remarkable sensitivity. The method optimization includes chromatographic separation and mass

spectrometric parameters to achieve optimum response for each pesticide [2].

Method Validation Parameters

Method validation for pesticide residues should follow established guidelines, such as the SANTE

guidelines, and assess the following key parameters [2]:

e Specificity: The method should show no interferences from matrix components at the retention times
of the target pesticides.

¢ Linearity: The calibration curve should demonstrate excellent linearity, typically with a correlation
coefficient (R?) exceeding 0.99.

e Matrix Effect: The influence of the sample matrix on the analysis should be minimal, ideally within a
range of *20%.

¢ Trueness and Precision: Demonstrated through recovery experiments. Average recoveries of more
than 70% with a relative standard deviation (RSD) of less than 20% are generally considered
acceptable.
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¢ Limit of Quantification (LOQ): The lowest level at which the analyte can be reliably quantified. The
validated method should successfully quantify residues at sufficiently low levels, such as 5 pgl/kg for
many compounds.

Additionally, Measurement Uncertainty (MU) should be estimated based on the validation data, often

using a top-down approach that incorporates trueness and precision data. The estimated MU values should
ideally be below a default limit of 50% [2].

Workflow for MRL Establishment

The following diagram visualizes the comprehensive workflow from trial initiation to MRL establishment,

integrating the key design, analytical, and data evaluation components.
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MRL Establishment Workflow
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Data Requirements and MRL Setting Process
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The data generated from the supervised residue trials form the basis for estimating the MRL. The chosen test
conditions must predict the highest residues that may reasonably arise and be representative of normal
farming practices. Data requirements for setting MRLs, including the comparability of residue trials and the

extrapolation of residue data, are detailed in regulatory documents such as SANTE/2019/12752 [3].

A sufficient number of trials, guided by the principles in Section 2, must be conducted to provide a robust
dataset for statistical analysis. The MRL is set based on the highest residue levels observed from these trials
that are consistent with Good Agricultural Practice. It is a fundamental principle that MRLs are based on

good agricultural practice and will never be higher than can be justified on toxicological grounds [1].

Conclusion
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Establishing scientifically sound MRLs requires meticulously designed residue trials that accurately reflect
the highest residue levels expected under diverse and representative conditions of authorized use. Adherence
to fundamental principles of trial design, GAP, and rigorous analytical method validation is paramount. The
resulting data ensures that set MRLs protect consumer health while facilitating agricultural production and

trade.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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